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Introduction
AKT2, also known as Protein Kinase B beta (PKBβ), is a serine/threonine-specific protein

kinase that serves as a critical signaling node in the insulin pathway.[1][2] Among the three

highly homologous AKT isoforms (AKT1, AKT2, and AKT3), AKT2 is predominantly expressed

in insulin-responsive tissues such as skeletal muscle, adipose tissue, and the liver.[1][3] This

tissue-specific expression pattern underscores its central role in regulating glucose

homeostasis and lipid metabolism. Genetic and pharmacological studies have established

AKT2 as an essential mediator of insulin's metabolic actions, making it a key research target

for understanding and developing therapies for metabolic diseases like type 2 diabetes, non-

alcoholic fatty liver disease (NAFLD), and obesity.[2][4][5]

The technique of AKT2 knockdown, utilizing tools such as small interfering RNA (siRNA) in vitro

or generating knockout mouse models in vivo, has been instrumental in dissecting its precise

functions. By specifically reducing or eliminating AKT2 expression, researchers can elucidate

its contribution to metabolic pathways, identify downstream targets, and explore the

consequences of its dysregulation in pathological states.
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The hallmark of type 2 diabetes is insulin resistance, a condition where cells fail to respond

effectively to insulin. AKT2 is a pivotal kinase downstream of the insulin receptor and PI3K, and

its activation is indispensable for many of insulin's metabolic effects.

Glucose Uptake: AKT2 knockdown studies have been fundamental in proving its essential

role in insulin-stimulated glucose uptake.[6] In skeletal muscle and adipose tissue, activated

AKT2 phosphorylates and inactivates AS160 (a Rab GTPase-activating protein), which in

turn permits the translocation of the glucose transporter GLUT4 to the cell surface,

facilitating glucose entry.[7][8] Knockdown of AKT2 in cell culture models and in knockout

mice leads to a significant impairment in this process, mimicking a key feature of insulin

resistance.[8][9]

Glycogen Synthesis: AKT2 activation leads to the phosphorylation and inhibition of Glycogen

Synthase Kinase 3 (GSK3), an enzyme that normally suppresses glycogen synthase.[1][7]

By inhibiting GSK3, AKT2 promotes the conversion of glucose into glycogen for storage in

the liver and muscles. Studies using AKT2 deficient models have demonstrated the

importance of this pathway in maintaining glucose homeostasis.[9][10]

Hepatic Glucose Production: In the liver, insulin signaling via AKT2 suppresses

gluconeogenesis (the production of glucose).[1] AKT2 phosphorylates and excludes the

transcription factor FOXO1 from the nucleus, thereby inhibiting the expression of key

gluconeogenic enzymes like PEPCK and G6Pase.[1] Loss of AKT2 function leads to

increased hepatic glucose output, contributing to the hyperglycemia characteristic of

diabetes.[5][9]

Elucidating Mechanisms of Non-Alcoholic Fatty Liver
Disease (NAFLD)
NAFLD is characterized by the excessive accumulation of triglycerides in the liver (hepatic

steatosis) and is strongly associated with insulin resistance.

De Novo Lipogenesis: Research using liver-specific AKT2 knockout mice has shown that

AKT2 is required for hepatic lipid accumulation in states of insulin resistance.[11][12] AKT2

promotes de novo lipogenesis by activating the transcription factor SREBP-1c, which

upregulates the expression of key lipogenic enzymes like fatty acid synthase (FAS) and

acetyl-CoA carboxylase (ACC).[11][12][13] Knocking down AKT2 in mouse models of obesity
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and insulin resistance can prevent the development of fatty liver by reducing the expression

of these genes and decreasing lipogenesis.[11]

Crosstalk with Other Pathways: AKT2 knockdown models are also used to study the

interplay between insulin signaling and other pathways implicated in NAFLD, such as the

Hippo signaling pathway.[13] These studies help to build a more comprehensive picture of

the molecular networks that drive hepatic steatosis.

Understanding Adipose Tissue Biology and Obesity
While AKT2's role in glucose uptake in adipocytes is well-established, its function in overall

adipose tissue maintenance is more complex. Studies in whole-body AKT2 knockout mice have

revealed an age-dependent loss of adipose tissue, a condition known as lipoatrophy.[14] This

suggests that beyond its acute metabolic roles, AKT2 is critical for the development or

maintenance of healthy adipose tissue. This lipoatrophic phenotype is itself associated with

severe insulin resistance, highlighting the intricate relationship between adipose tissue health

and systemic metabolic control.[14]

Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing AKT2

knockdown or investigating loss-of-function mutations.

Table 1: Effects of AKT2 Knockdown on Glucose Metabolism
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Model System
Parameter
Measured

Result of AKT2
Knockdown/Deficie
ncy

Reference

Differentiated Neuro

2a Cells (siRNA)

Insulin-Stimulated

Glucose Uptake
30% decrease [8]

Differentiated Neuro

2a Cells (siRNA)

GSK3β

Phosphorylation
26% decrease [8]

Differentiated Neuro

2a Cells (siRNA)

AS160

Phosphorylation
24% decrease [8]

Human Subjects

(p.P50T variant)

Whole-Body Glucose

Uptake
39.4% reduction [9]

Human Subjects

(p.P50T variant)

Skeletal Muscle

Glucose Uptake
36.4% reduction [9]

Human Subjects

(p.P50T variant)
Liver Glucose Uptake 16.1% reduction [9]

Human Subjects

(p.P50T variant)

Endogenous Glucose

Production
55.6% increase [9]

AKT2 Knockout Mice
Muscle Glucose

Uptake
Impaired [14]

Table 2: Effects of AKT2 Knockdown on Lipid and Inflammatory Metabolism
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Model System
Parameter
Measured

Result of AKT2
Knockdown/Deficie
ncy

Reference

Leptin-deficient obese

mice (hepatic

knockout)

De Novo Lipogenesis Reversed elevation [11]

Leptin-deficient obese

mice (hepatic

knockout)

Hepatic Triglyceride

Accumulation
Prevented [11]

High-fat diet-fed mice

(hepatic knockout)
Hepatic Triglycerides Reduced [11]

PTEN-deficient mice

(hepatic knockout)

Hepatic Lipid

Accumulation
Significantly reduced [12]

PTEN-deficient mice

(hepatic knockout)

Lipogenic Gene

Expression (e.g., FAS,

SREBP-1c)

Reduced induction [12]

In vivo liver injury

model (AKT2 inhibitor)

Nuclear Translocation

of NFκB-p65
50% decrease [15]

In vitro Kupffer &

Stellate Cells (siRNA)

TNFα mRNA

expression
90% downregulation [15]

Key Signaling and Experimental Workflow Diagrams
AKT2 in Insulin-Mediated Glucose Uptake

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2796129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2796129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2796129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2861095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2861095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6912497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6912497/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hepatic Insulin Signaling

Insulin Signal
(or PTEN loss)

PI3K

 activates

AKT2

 activates

SREBP-1c
(Transcription Factor)

 promotes maturation/
activation

Lipogenic Gene
Expression

 induces

FAS ACC

De Novo
Lipogenesis

Triglyceride
Accumulation

(Steatosis)

Click to download full resolution via product page

AKT2's Role in Hepatic De Novo Lipogenesis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b15567197?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed Cells
(e.g., HepG2, C2C12)

Transfect with siRNA
(Control vs. AKT2-specific)

Incubate for 24-72h
for Knockdown

Verify Knockdown Perform Functional Assays

qPCR (mRNA levels)

 mRNA

Western Blot (Protein levels)

 Protein

Data Analysis
and Interpretation

Glucose Uptake Assay
Western Blot for

Downstream Targets
(p-AS160, p-GSK3)

Lipid Staining / Analysis
(e.g., Oil Red O)

Click to download full resolution via product page

Workflow for an In Vitro AKT2 Knockdown Study

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b15567197?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of AKT2 in
Cultured Cells
This protocol provides a general framework for transiently knocking down AKT2 in an adherent

cell line (e.g., HepG2 hepatocytes or differentiated C2C12 myotubes) to study its effect on

metabolic pathways.

Materials:

Target cells (e.g., HepG2)

Complete growth medium (e.g., DMEM with 10% FBS)

Opti-MEM I Reduced Serum Medium

Lipofectamine RNAiMAX Transfection Reagent (or similar)

AKT2-specific siRNA and a non-targeting (scrambled) control siRNA (20 µM stocks)

6-well tissue culture plates

Reagents for RNA extraction (for qPCR) and protein lysis (for Western blot)

PBS (Phosphate-Buffered Saline)

Procedure:

Cell Seeding (Day 1):

Seed target cells in 6-well plates at a density that will result in 50-70% confluency at the

time of transfection (approximately 24 hours later). For HepG2, this is typically 2.5 x 10^5

cells per well.

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

Transfection (Day 2):
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For each well to be transfected, prepare two microfuge tubes.

Tube A (siRNA): Dilute 1.5 µL of the 20 µM siRNA stock (final concentration ~50 nM) in

100 µL of Opti-MEM. Mix gently.

Tube B (Lipofectamine): Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.

Mix gently and incubate for 5 minutes at room temperature.

Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 20

minutes at room temperature to allow siRNA-lipid complexes to form.

During the incubation, aspirate the growth medium from the cells and wash once with

PBS. Add 800 µL of fresh, antibiotic-free complete medium to each well.

Add the 200 µL siRNA-lipid complex mixture dropwise to each well. Swirl the plate gently

to ensure even distribution.

Incubate the cells at 37°C for 24 to 72 hours. The optimal time should be determined

empirically, but 48 hours is a common endpoint.[16]

Verification of Knockdown (Day 4):

For qPCR: Harvest cells, extract total RNA, and perform reverse transcription followed by

quantitative PCR using primers specific for AKT2 and a housekeeping gene (e.g.,

GAPDH) to determine the percentage of mRNA knockdown.

For Western Blot: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

Quantify total protein, and analyze 20-30 µg of lysate by SDS-PAGE and Western blot

using antibodies against total AKT2, pan-AKT, and a loading control (e.g., β-actin).

Functional Assays (Day 4):

Parallel wells of transfected cells can be used for functional experiments.

For example, to measure insulin-stimulated glucose uptake, cells are typically serum-

starved for 3-4 hours, then stimulated with or without insulin (e.g., 100 nM for 30 minutes)

before performing a 2-deoxyglucose uptake assay.[8]
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Protocol 2: Generation and Metabolic Phenotyping of
AKT2 Knockout Mice
This protocol outlines the general strategy for creating and analyzing an AKT2 knockout (KO)

mouse, a powerful in vivo model for studying chronic metabolic disease.

Part 1: Generation of AKT2 KO Mice

Strategy Design: The most common methods are homologous recombination in embryonic

stem (ES) cells or CRISPR/Cas9-mediated gene editing.[17][18] The goal is to introduce a

mutation (e.g., deletion of a critical exon) that results in a frameshift and a non-functional

protein.[14][17]

Targeting Vector/CRISPR Components:

Homologous Recombination: A targeting vector is constructed containing DNA sequences

homologous to the regions flanking the target exon(s) of the Akt2 gene, with a selection

cassette (e.g., Neomycin resistance) inserted to replace the exon(s).[14][18]

CRISPR/Cas9: Guide RNAs (gRNAs) are designed to target a critical exon of the Akt2

gene. These are co-injected with Cas9 mRNA or protein into fertilized mouse zygotes.[18]

Generation of Chimeric/Founder Mice:

The targeting vector is electroporated into ES cells, which are then selected and screened

for correct integration. Positive clones are injected into blastocysts, which are implanted

into pseudopregnant female mice to generate chimeras.[18]

Alternatively, the CRISPR components are microinjected into zygotes, which are then

implanted.[18]

Breeding and Genotyping: Chimeric or founder mice are bred to wild-type mice (e.g.,

C57BL/6J) to achieve germline transmission. Offspring are genotyped via PCR of tail-snip

DNA to identify heterozygous (Akt2+/-) animals. Heterozygous mice are then intercrossed to

produce homozygous knockout (Akt2-/-), heterozygous (Akt2+/-), and wild-type (Akt2+/+)

littermates for study.[14][17]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1636753/
https://www.genetargeting.com/ingenious-blog/how-a-knockout-mouse-is-made
https://pmc.ncbi.nlm.nih.gov/articles/PMC164287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1636753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC164287/
https://www.genetargeting.com/ingenious-blog/how-a-knockout-mouse-is-made
https://www.genetargeting.com/ingenious-blog/how-a-knockout-mouse-is-made
https://www.genetargeting.com/ingenious-blog/how-a-knockout-mouse-is-made
https://www.genetargeting.com/ingenious-blog/how-a-knockout-mouse-is-made
https://pmc.ncbi.nlm.nih.gov/articles/PMC164287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1636753/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 2: Metabolic Phenotyping

Akt2-/- mice and their wild-type littermate controls are subjected to a battery of metabolic tests,

typically starting around 8-10 weeks of age.

Glucose Homeostasis:

Fasting Glucose and Insulin: Blood is collected after an overnight fast (12-16 hours) to

measure baseline glucose and insulin levels. Hyperglycemia and hyperinsulinemia are

indicative of insulin resistance.[14][19]

Glucose Tolerance Test (GTT): After a fast, mice are given an oral or intraperitoneal bolus

of glucose (1-2 g/kg body weight). Blood glucose is measured at 0, 15, 30, 60, 90, and

120 minutes. Impaired glucose clearance is a sign of glucose intolerance.[14]

Insulin Tolerance Test (ITT): Fed mice are injected with a bolus of insulin (0.75-1.0 U/kg

body weight). Blood glucose is measured at intervals as in the GTT. A smaller drop in

blood glucose indicates insulin resistance.

Liver and Adipose Tissue Analysis:

At the end of the study, mice are euthanized, and tissues are collected.

Liver Analysis: Livers are weighed, and portions are flash-frozen for analysis of triglyceride

content, qPCR for lipogenic gene expression, or fixed for histological analysis (H&E and

Oil Red O staining) to assess steatosis.[11]

Adipose Tissue Analysis: Various fat pads (e.g., epididymal, inguinal) are dissected and

weighed to assess adiposity or lipoatrophy.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC164287/
https://www.jax.org/strain/006966
https://pmc.ncbi.nlm.nih.gov/articles/PMC164287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2796129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC164287/
https://www.benchchem.com/product/b15567197?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Akt: A Potential Drug Target for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

2. Akt: A Potential Drug Target for Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Frontiers | Akt: A Potential Drug Target for Metabolic Syndrome [frontiersin.org]

4. AKT kinases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

5. Hepatic Proteomic Analysis Revealed Altered Metabolic Pathways in Insulin Resistant
Akt1+/-/Akt2-/-Mice - PMC [pmc.ncbi.nlm.nih.gov]

6. diabetesjournals.org [diabetesjournals.org]

7. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

8. diabetesjournals.org [diabetesjournals.org]

9. A Partial Loss-of-Function Variant in AKT2 Is Associated With Reduced Insulin-Mediated
Glucose Uptake in Multiple Insulin-Sensitive Tissues: A Genotype-Based Callback Positron
Emission Tomography Study - PMC [pmc.ncbi.nlm.nih.gov]

10. Role of Akt2 in contraction-stimulated cell signaling and glucose uptake in skeletal
muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Akt2 is required for hepatic lipid accumulation in models of insulin resistance - PMC
[pmc.ncbi.nlm.nih.gov]

12. The Critical Role of AKT2 in Hepatic Steatosis Induced by PTEN Loss - PMC
[pmc.ncbi.nlm.nih.gov]

13. JCI - Hippo-mediated suppression of IRS2/AKT signaling prevents hepatic steatosis and
liver cancer [jci.org]

14. Severe diabetes, age-dependent loss of adipose tissue, and mild growth deficiency in
mice lacking Akt2/PKBβ - PMC [pmc.ncbi.nlm.nih.gov]

15. Akt1 and Akt2 Isoforms Play Distinct Roles in Regulating the Development of
Inflammation and Fibrosis Associated with Alcoholic Liver Disease - PMC
[pmc.ncbi.nlm.nih.gov]

16. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

17. Life with a Single Isoform of Akt: Mice Lacking Akt2 and Akt3 Are Viable but Display
Impaired Glucose Homeostasis and Growth Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

18. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]

19. 006966 - Strain Details [jax.org]

To cite this document: BenchChem. [Application of AKT2 Knockdown in Metabolic Disease
Research]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8940245/
https://pubmed.ncbi.nlm.nih.gov/35330934/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2022.822333/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11606119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4641788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4641788/
https://diabetesjournals.org/diabetes/article/54/5/1349/25879/Akt2-Is-Essential-for-the-Full-Effect-of-Calorie
https://pmc.ncbi.nlm.nih.gov/articles/PMC6158718/
https://diabetesjournals.org/diabetes/article/68/Supplement_1/1790-P/59184/1790-P-Akt2-Is-Required-for-Glucose-Uptake-in
https://pmc.ncbi.nlm.nih.gov/articles/PMC5780065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5780065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5780065/
https://pubmed.ncbi.nlm.nih.gov/16803855/
https://pubmed.ncbi.nlm.nih.gov/16803855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2796129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2796129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2861095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2861095/
https://www.jci.org/articles/view/95802
https://www.jci.org/articles/view/95802
https://pmc.ncbi.nlm.nih.gov/articles/PMC164287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC164287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6912497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6912497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6912497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8293861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1636753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1636753/
https://www.genetargeting.com/ingenious-blog/how-a-knockout-mouse-is-made
https://www.jax.org/strain/006966
https://www.benchchem.com/product/b15567197#application-of-akt2-knockdown-in-metabolic-disease-research
https://www.benchchem.com/product/b15567197#application-of-akt2-knockdown-in-metabolic-disease-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15567197#application-of-akt2-knockdown-in-
metabolic-disease-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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